N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide
Description
This compound is a heterocyclic organic molecule featuring an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. The phenyl ring at position 2 of the imidazopyridazine is further substituted with a chlorine atom at the ortho position and a cyclopentanecarboxamide group at the para position. Its molecular formula is C₁₉H₁₈ClN₄O₂, with a molecular weight of 377.8 g/mol (calculated from analogous structures in –7). The imidazopyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-26-18-9-8-17-21-16(11-24(17)23-18)13-6-7-14(20)15(10-13)22-19(25)12-4-2-3-5-12/h6-12H,2-5H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNRQJUOTSSFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chloro-substituted phenyl ring
- An imidazo[1,2-b]pyridazinyl moiety
- A cyclopentanecarboxamide group
This unique combination of functional groups contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to various therapeutic effects.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in critical biological pathways.
- Receptors : It might interact with receptors that regulate cellular signaling processes.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that imidazo[1,2-b]pyridazine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it may possess significant activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .
Antithrombotic Potential
Similar compounds have been studied for their antithrombotic effects, particularly as inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. The mechanism involves direct inhibition of FXa, which can prevent thrombus formation .
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-b]pyridazine showed promise in inhibiting tumor growth in xenograft models. The study identified the compound's ability to disrupt the cell cycle and promote apoptosis in cancerous cells .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anticancer | |
| Similar Derivative | Antithrombotic | |
| Similar Derivative | Antimicrobial |
Mechanistic Insights
Further mechanistic studies have revealed that the compound interacts with specific protein targets within cancer cells, leading to altered gene expression profiles associated with apoptosis and cell cycle arrest. This suggests a multifaceted approach to its anticancer activity .
Comparison with Similar Compounds
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (CAS: 955618-48-1)
- Molecular formula : C₁₉H₁₉FN₄O₂
- Molecular weight : 354.4 g/mol
- Key difference : Substitution of chlorine with fluorine at the ortho position of the phenyl ring.
- Implications :
- Fluorine’s smaller atomic radius and higher electronegativity may enhance binding affinity to target proteins by reducing steric hindrance and strengthening hydrogen bonds.
- Reduced molecular weight (354.4 vs. 377.8 g/mol) could improve solubility and bioavailability.
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide (CAS: 946217-58-9)
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide (CAS: 946323-45-1)
- Molecular formula : C₂₁H₁₇ClN₄O₃
- Molecular weight : 408.8 g/mol
- Key difference: Substitution of cyclopentanecarboxamide with a phenoxyacetamide group.
- Intermediate molecular weight (408.8 g/mol) balances solubility and lipophilicity.
Data Table: Comparative Overview
Research Implications and Limitations
- Structural Trends :
- Limitations :
- Experimental data on binding affinities, pharmacokinetics, or toxicity are absent in the provided evidence, necessitating further studies.
- Physicochemical properties (e.g., logP, solubility) are inferred from molecular features rather than empirical measurements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
